molecular formula C5H8N4O B1312386 5-Amino-1-methyl-1H-imidazole-4-carboxamide CAS No. 21343-04-4

5-Amino-1-methyl-1H-imidazole-4-carboxamide

Cat. No. B1312386
CAS RN: 21343-04-4
M. Wt: 140.14 g/mol
InChI Key: UZHKJZZQGXMAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-methyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular weight of 140.14 . It is also known by its IUPAC name, 5-amino-1-methyl-1H-imidazole-4-carboxamide .


Synthesis Analysis

The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide involves the use of 2-amino-2-cyanoacetamide and triethyl orthoformate in acetonitrile . The reaction mixture is heated under reflux for 40 minutes, and then the primary amine is added . The product begins to precipitate and is then filtered and washed with a little acetonitrile .


Molecular Structure Analysis

The InChI code for 5-Amino-1-methyl-1H-imidazole-4-carboxamide is 1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) . The InChI key is UZHKJZZQGXMAKP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Amino-1-methyl-1H-imidazole-4-carboxamide has a high GI absorption and is very soluble . Its Log Po/w (iLOGP) is 0.8, indicating its lipophilicity .

Scientific Research Applications

Medicine and Pharmacology

5-Amino-1-methyl-1H-imidazole-4-carboxamide: plays a significant role in medical research due to its structural similarity to nucleotides. It’s a key molecule in the synthesis of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which has been studied for its potential in treating metabolic and cardiovascular diseases . AICAR is known to stimulate AMP-activated protein kinase (AMPK), which can have therapeutic effects on metabolic disorders .

Agriculture

In the agricultural sector, this compound’s derivatives, particularly AICAR, have been explored for their role in enhancing stress resistance in plants. Studies suggest that AICAR can mimic the effects of nutrient scarcity, potentially leading to the development of crops that can thrive in suboptimal conditions .

Biotechnology

The biotechnological applications of 5-Amino-1-methyl-1H-imidazole-4-carboxamide are vast. It serves as a building block for various biochemical compounds, including purines and pyrimidines, which are essential for DNA and RNA synthesis. This makes it invaluable for genetic engineering and molecular biology research .

Environmental Science

Environmental science research utilizes this compound in the study of microbial metabolism and the biodegradation of environmental pollutants. Its role as an intermediate in the synthesis of nucleotide analogs can help trace the pathways of microbial degradation in contaminated sites .

Material Science

In material science, 5-Amino-1-methyl-1H-imidazole-4-carboxamide is used in the synthesis of novel materials with potential electronic or photonic properties. Its imidazole ring can be a component in creating polymers or other complex materials with specific desired characteristics .

Chemical Engineering

This compound is also significant in chemical engineering, where it’s used in the synthesis of various chemical agents. Its reactivity allows for the creation of a wide range of substances, from pharmaceuticals to agricultural chemicals, playing a crucial role in process development and optimization .

Safety and Hazards

5-Amino-1-methyl-1H-imidazole-4-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-1-methylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHKJZZQGXMAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423573
Record name 5-Amino-1-methyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-methyl-1H-imidazole-4-carboxamide

CAS RN

21343-04-4
Record name 5-Amino-1-methyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The cyano group of 5-amino-1-methyl-1H-imidazole-4-carbonitrile 1 is hydrolyzed to the amide in sulfuric acid to give 5-amino-1-methyl-1H-imidazole-4-carboxamide 2 which was cyclized with urea to 9-methyl-1H-purine-2,6(3H,9H)-dione 3. Chlorination of 3 yields 2,6-dichloro-9-methyl-9H-purine 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The cyano group of 5-amino-1-methyl-1H-imidazole-4-carbonitrile 1 is hydrolyzed with sulfuric acid to give 5-amino-1-methyl-1H-imidazole-4-carboxamide 2. Cyclization with urea gives 9-methyl-1H-purine-2,6(3H,9H)-dione 3. Chlorination with phosphorus pentachloride and phosphorusoxychloride gives 2,6-dichloro-9-methyl-9H-purine 4 (CAS Registry 2382-10-7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.